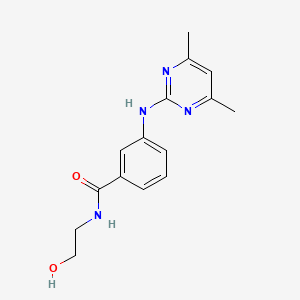
3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-hydroxyethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-hydroxyethyl)benzamide is a complex organic compound that features a benzamide core linked to a dimethylpyrimidinyl group and a hydroxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-hydroxyethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with an amine under dehydrating conditions.
Introduction of the Dimethylpyrimidinyl Group: The dimethylpyrimidinyl group is introduced via a nucleophilic substitution reaction where a suitable pyrimidine derivative reacts with the benzamide core.
Attachment of the Hydroxyethyl Side Chain: The hydroxyethyl side chain is attached through an alkylation reaction, where an ethylene oxide or a similar reagent reacts with the amine group on the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-hydroxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl side chain can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated benzamide derivatives.
Scientific Research Applications
3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-hydroxyethyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-hydroxyethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4,6-dimethylpyrimidin-2-yl)amino)-N-(2-hydroxyethyl)benzamide: A closely related compound with similar structural features.
N-(2-hydroxyethyl)benzamide: Lacks the dimethylpyrimidinyl group but shares the benzamide and hydroxyethyl components.
3-((4,6-dimethylpyrimidin-2-yl)amino)benzamide: Similar structure but without the hydroxyethyl side chain.
Uniqueness
3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-hydroxyethyl)benzamide is unique due to the combination of its structural components, which confer specific chemical and biological properties. The presence of the hydroxyethyl side chain, in particular, may enhance its solubility and reactivity compared to similar compounds.
Properties
Molecular Formula |
C15H18N4O2 |
|---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(2-hydroxyethyl)benzamide |
InChI |
InChI=1S/C15H18N4O2/c1-10-8-11(2)18-15(17-10)19-13-5-3-4-12(9-13)14(21)16-6-7-20/h3-5,8-9,20H,6-7H2,1-2H3,(H,16,21)(H,17,18,19) |
InChI Key |
GKSUEALCCSJREA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)NCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


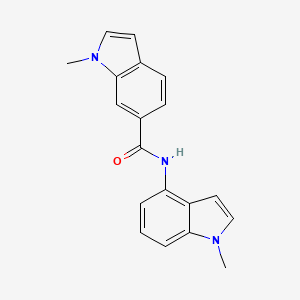
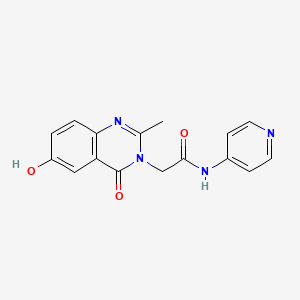
![N-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B15104322.png)
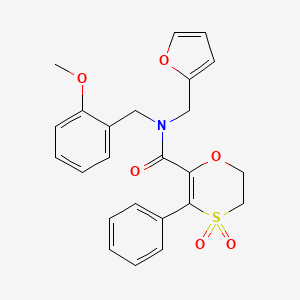
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(6-fluoro-1H-indol-1-yl)propanamide](/img/structure/B15104327.png)
![1-{[1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B15104330.png)
![2-(2-methoxyethyl)-4-[(2-phenylmorpholino)carbonyl]-1(2H)-isoquinolinone](/img/structure/B15104339.png)
![[4-(methylsulfonyl)piperazin-1-yl][2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone](/img/structure/B15104346.png)
![3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one](/img/structure/B15104348.png)
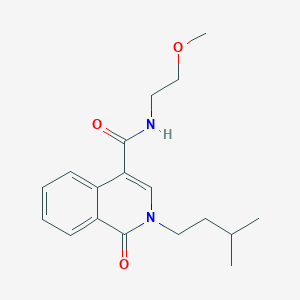
![N-[4-(acetylsulfamoyl)phenyl]-2-(4-chloro-1H-indol-1-yl)acetamide](/img/structure/B15104351.png)
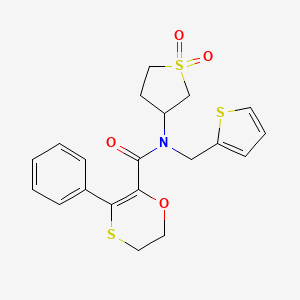
![N-(3-methoxyphenyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B15104358.png)
![5-Chloro-7-[phenyl(piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B15104361.png)
